Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate
Overview
Description
“Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, a common structure in many biologically active compounds. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Structure Analysis
- A new highly substituted pyrrolidinone derivative, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, has been synthesized using a three-component one-pot reaction. Its structure was analyzed using FTIR, NMR spectroscopy, and single-crystal X-ray analysis, contributing to understanding the molecular structure and intermolecular interactions in pyrrolidinone derivatives (Ahankar et al., 2021).
Synthesis of Functionalized Pyrrolidines
- Ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate and ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate were synthesized using Michael reactions of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes. This illustrates the use of these reactions in the synthesis of pyrrolidine derivatives with potential applications in medicinal chemistry and drug design (Revial et al., 2000).
Supramolecular Aggregation Studies
- Research into the structure of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, provides insights into supramolecular aggregation through various intermolecular interactions. These studies are important for understanding the physical and chemical properties of such compounds, which can have implications in material science and pharmaceuticals (J. Suresh et al., 2007).
Fluorescence Properties
- Ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, a monastrol analog, was synthesized and its fluorescence properties were studied. Such compounds have potential applications in bioimaging and diagnostics due to their fluorescent activity (Al-Masoudi et al., 2015).
Quantum Chemical Calculations and Computational Studies
- The synthesis of pyrrolidine derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) was accompanied by quantum chemical calculations to understand their molecular electrostatic potential surface, natural bond orbital interactions, and vibrational analysis. These studies are crucial in the field of computational chemistry for predicting the reactivity and interactions of such molecules (Singh et al., 2014).
Synthesis and Reactions
- The synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their subsequent ring-opening reactions illustrate the versatility of pyrrolidine derivatives in synthetic organic chemistry, providing pathways to various organic compounds (Shimizu et al., 2010).
Future Directions
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUMTTXQAOWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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